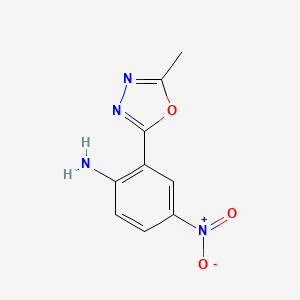
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both an oxadiazole ring and a nitroaniline group in its structure makes it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline can undergo several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide, methanol as a solvent.
Cyclization: Various organic solvents and catalysts depending on the desired product.
Major Products Formed
Reduction: 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-aminoaniline.
Substitution: Various substituted aniline derivatives.
Cyclization: Complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The oxadiazole ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- 5-Methylimidazo[1,2-a]pyridin-3-yl)methanol
- 5-Methyl-2-furyl)(pyridin-3-yl)methanol
Uniqueness
2-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline is unique due to the presence of both an oxadiazole ring and a nitroaniline group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
37536-74-6 |
|---|---|
Molekularformel |
C9H8N4O3 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)-4-nitroaniline |
InChI |
InChI=1S/C9H8N4O3/c1-5-11-12-9(16-5)7-4-6(13(14)15)2-3-8(7)10/h2-4H,10H2,1H3 |
InChI-Schlüssel |
CUOFNKHPHGEIMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


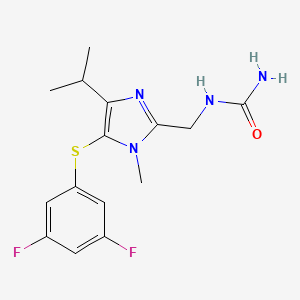
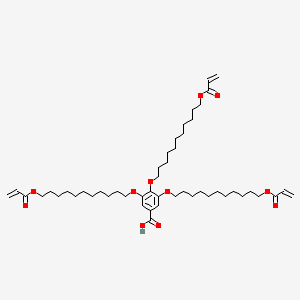
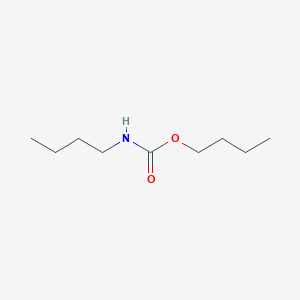
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)

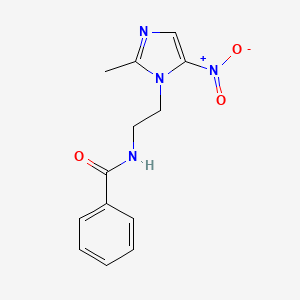
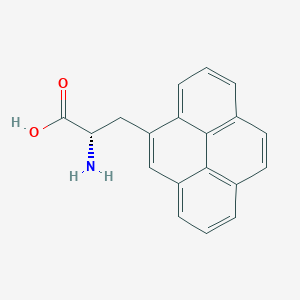

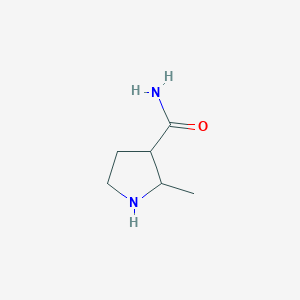
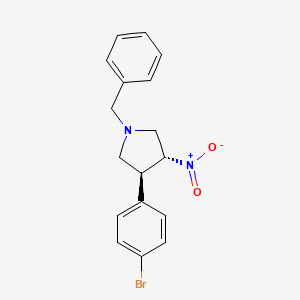
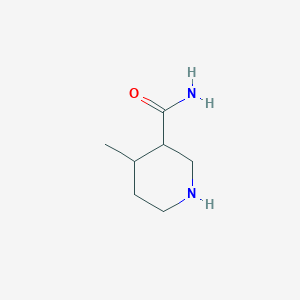
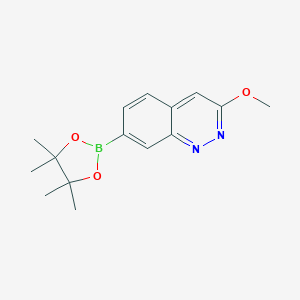
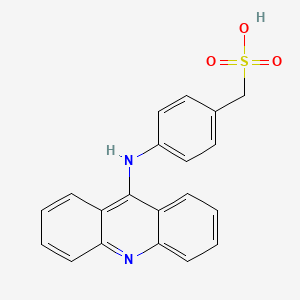
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)
